

C12-SPM: An In-Depth Technical Guide for Drug Development Professionals

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An Overview of the Ionizable Lipidoid C12-SPM for Advanced RNA Delivery

C12-SPM, also widely known in scientific literature as C12-200, is a synthetic, ionizable lipidoid that has emerged as a critical component in the development of lipid nanoparticles (LNPs) for the delivery of RNA-based therapeutics, including small interfering RNA (siRNA) and messenger RNA (mRNA). Its efficacy in mediating potent gene silencing and protein expression, particularly in hepatocytes, has positioned it as a valuable tool for researchers and drug development professionals. This guide provides a comprehensive technical overview of **C12-SPM**, including its synthesis, formulation into LNPs, mechanism of action, and key performance data.

Core Concepts: Structure and Synthesis

C12-SPM is a multi-tailed, branched-chain ionizable cationic lipidoid. Its structure is designed to remain near-neutral at physiological pH and become protonated in the acidic environment of the endosome, a key feature for effective encapsulation of nucleic acids and their subsequent release into the cytoplasm.

Chemical Properties:



Property	Value
Chemical Formula	C82H170N4O[1]
Molecular Weight	1308.25 g/mol [1]
Formal Name	1,1'-[INVALID-LINKamino]ethyl]-1- piperazinyl]ethyl]imino]bis-2-dodecanol[2]
CAS Number	1220890-25-4[2]

Experimental Protocol: Synthesis of C12-SPM (C12-200)

The synthesis of **C12-SPM** is achieved through a ring-opening reaction between a polyamine and an alkyl epoxide. This method is noted for its efficiency and relatively straightforward purification process.

Materials:

- Amine 2[4-2(2-aminoethyl)amino)ethylpiperazine-1-YL)ethan-1-amine (referred to as amine 200)
- 1,2-epoxyhexadecane (C12 epoxide)
- Glass scintillation vial
- Stirring apparatus

Procedure:

- Combine the amine 200 and the C12 epoxide in a glass scintillation vial at a molar ratio of 1:5.[3]
- Stir the reaction mixture for 3 days at 90°C without a solvent.[3]
- Following the reaction, the resulting **C12-SPM** can be purified using flash chromatography.



Reactants Amine 200 C12 Epoxide Purification (Flash Chromatography)

C12-SPM Synthesis Workflow

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C12-SPM Synthesis Workflow Diagram.

Formulation of C12-SPM Lipid Nanoparticles

C12-SPM is a key component of a multi-lipid formulation that self-assembles with RNA in an aqueous buffer to form LNPs. These nanoparticles protect the RNA payload from degradation and facilitate its delivery into target cells.

Experimental Protocol: LNP Formulation using Microfluidic Mixing

Materials:

- C12-SPM (ionizable lipid)
- 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (helper lipid)



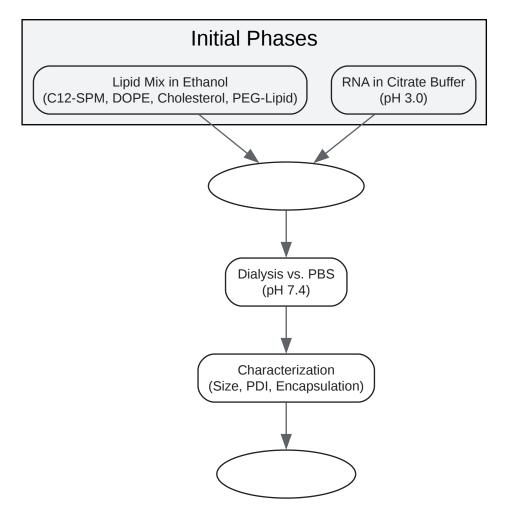
- Cholesterol (helper lipid)
- C14-PEG2000 or DMG-PEG (PEGylated lipid)
- Ethanol
- mRNA or siRNA cargo
- 10 mM Sodium Citrate buffer (pH 3.0)
- Phosphate-buffered saline (PBS, pH 7.4)
- Microfluidic mixing device (e.g., Precision NanoSystems NanoAssemblr)

Procedure:

- Lipid Phase Preparation: Dissolve **C12-SPM**, DOPE, cholesterol, and C14-PEG2000 in 100% ethanol at a desired molar ratio (e.g., 35:16:46.5:2.5).[3]
- Aqueous Phase Preparation: Dilute the mRNA or siRNA cargo in 10 mM sodium citrate buffer (pH 3.0).[3]
- Microfluidic Mixing: Combine the ethanol and aqueous solutions using a microfluidic device at a flow ratio of 1:3 (ethanol:aqueous) with a total flow rate of 12 mL/min.[3]
- Dialysis: Dialyze the resulting LNP solution against PBS (pH 7.4) to remove ethanol and raise the pH.
- Characterization: Analyze the formulated LNPs for size, polydispersity index (PDI), and encapsulation efficiency.



LNP Formulation Workflow



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C12-SPM LNP Formulation Workflow Diagram.

Quantitative Data on LNP Formulations:



Parameter	Value	Reference
Apparent pKa	6.96	[4]
Typical Molar Ratio (C12- SPM:DOPE:Chol:PEG)	35:16:46.5:2.5	[3]
Hydrodynamic Diameter (typical)	80 - 120 nm	[5]
Polydispersity Index (PDI) (typical)	< 0.2	[6]
Encapsulation Efficiency (typical)	> 95%	[5]

Mechanism of Action: Endosomal Escape

The efficacy of **C12-SPM**-formulated LNPs is largely attributed to their ability to facilitate the escape of the RNA payload from the endosome into the cytoplasm. This process is triggered by the acidic environment of the late endosome.

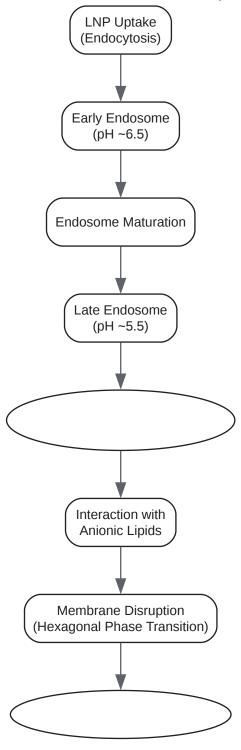
Signaling Pathway:

- Cellular Uptake: LNPs are internalized by cells through endocytosis.[7]
- Endosomal Acidification: As the endosome matures, its internal pH drops.
- Protonation of C12-SPM: The tertiary amine groups of C12-SPM become protonated in the acidic environment, leading to an overall positive charge of the LNP.[8]
- Interaction with Endosomal Membrane: The positively charged LNPs interact with negatively charged lipids, such as phosphatidylserine, present on the inner leaflet of the endosomal membrane.[9]
- Membrane Destabilization: This interaction is thought to induce a transition from a bilayer to a non-bilayer (hexagonal HII) structure in the endosomal membrane, leading to membrane disruption.[9]



 RNA Release: The destabilization of the endosomal membrane allows the encapsulated RNA to be released into the cytoplasm, where it can be translated (mRNA) or engage with the RNA-induced silencing complex (siRNA).

C12-SPM LNP Endosomal Escape Pathway





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Proposed Endosomal Escape Mechanism of C12-SPM LNPs.

In Vivo Performance of C12-SPM LNPs

C12-SPM based LNPs have demonstrated robust in vivo performance, particularly for liver-targeted delivery.

Quantitative Data from In Vivo Studies:

Application	Model	Key Findings	Reference
mRNA Delivery (Luciferase)	Mice	Predominant protein expression in the liver (87%), with lower levels in the spleen and lungs.	[3]
mRNA Delivery (Erythropoietin)	Mice	2.6-fold increase in protein expression with m1ψ-modified mRNA compared to unmodified mRNA.	[3]
siRNA Delivery (Factor VII)	Mice	Significant reduction in serum Factor VII levels.	[2]
Biodistribution	Mice	LNPs primarily accumulate in the liver, with some distribution to the spleen, lungs, and kidneys.	[3]

Conclusion



C12-SPM (C12-200) is a well-characterized and effective ionizable lipidoid for the formulation of lipid nanoparticles for RNA delivery. Its straightforward synthesis, efficient RNA encapsulation, and pH-dependent mechanism for endosomal escape make it a valuable tool in the development of RNA-based therapeutics. The extensive data on its in vivo performance, particularly its tropism for the liver, provides a solid foundation for preclinical and clinical development programs targeting hepatic diseases. As the field of RNA therapeutics continues to expand, C12-SPM and similar lipidoids will likely remain central to the advancement of these innovative medicines.

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